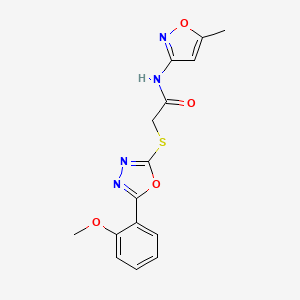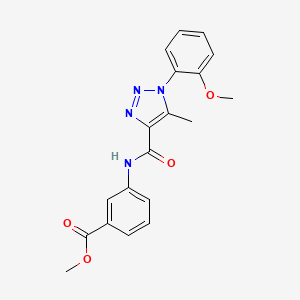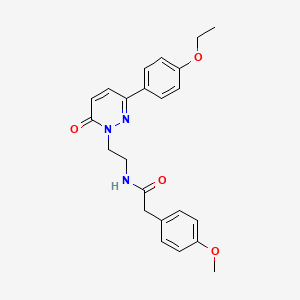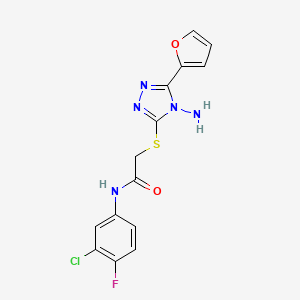![molecular formula C24H17F2N3O3S B2661881 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide CAS No. 894563-76-9](/img/structure/B2661881.png)
2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 3,4-difluorophenyl group would consist of a six-membered benzene ring with fluorine atoms at the 3 and 4 positions . The indoline group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The isocyanate group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom . The exact three-dimensional structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Applications
A novel series of derivatives, synthesized through a sequence of reactions involving 2-aminobenzothiazole, chloroacetyl chloride, hydrazine hydrate, isatin, and Thioglycolic acid, exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the compound's potential as an emerging antibacterial agent (Borad et al., 2015).
Anti-inflammatory and Immunomodulatory Effects
Derivatives based on the thiazolidine-2,4-dione moiety were synthesized and shown to significantly inhibit inducible nitric oxide synthase (iNOS) activity and production of prostaglandin E2, indicating strong anti-inflammatory properties superior to those of the commercial drug indomethacin. These findings suggest potential applications in treating inflammatory diseases (Ma et al., 2011).
Cytotoxicity and Cancer Research
Research on selenium-containing dispiro indolinones has shown that these compounds exhibit considerable in vitro cytotoxicity against cancer cell lines, including A549. Some compounds also increased the level of intracellular reactive oxygen species (ROS), suggesting a mechanism for their cytotoxic action that could be leveraged in cancer therapy (Novotortsev et al., 2021).
Antifungal and Antimicrobial Agents
Compounds derived from the key intermediate 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide demonstrated promising antimicrobial activities. This research underlines the potential of these derivatives as effective antimicrobial and antifungal agents, expanding the applications of the parent compound in combating various microbial infections (Gouda et al., 2010).
Anticonvulsant Evaluation
Indoline derivatives containing functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for anticonvulsant activities. Some derivatives showed significant efficacy in maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, indicating potential uses in epilepsy treatment (Nath et al., 2021).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For instance, if it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body. Unfortunately, without specific information about the intended use of this compound, it’s difficult to speculate about its mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it contains an isocyanate group, it could be harmful if swallowed, inhaled, or if it comes into contact with skin . It could also be a potential irritant . Proper handling and storage procedures should be followed to minimize risk .
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For instance, if it shows promising biological activity, it could be further developed as a drug . Alternatively, if it has unique physical or chemical properties, it could find use in materials science or other fields . Further studies would be needed to fully explore its potential.
Eigenschaften
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O3S/c25-18-11-10-16(12-19(18)26)29-22(31)14-33-24(29)17-8-4-5-9-20(17)28(23(24)32)13-21(30)27-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFPPQWCZRWXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4)C5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2661802.png)


![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2661805.png)


![Ethyl 5-[(3-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2661810.png)
![(E)-2-(4-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661811.png)
![Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2661816.png)
![6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2661818.png)
![(6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2661819.png)
![2-fluoro-N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2661820.png)